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Compound of Interest

Compound Name: 4-Iodophenetole

Cat. No.: B1630401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound

that serves as a versatile synthetic intermediate in various fields of chemical research,

particularly in medicinal chemistry and materials science. Its structure, featuring a phenetole

(ethoxybenzene) core functionalized with an iodine atom at the para position, makes it an ideal

substrate for a wide range of cross-coupling reactions. The carbon-iodine bond is the most

reactive among the halogens for oxidative addition to palladium(0) catalysts, enabling facile

construction of complex molecular architectures. This guide provides a comprehensive

overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-
iodophenetole, with a focus on its utility in drug discovery and development.

Physicochemical Properties
4-Iodophenetole is a low-melting solid, appearing as off-white to pale yellow crystals or

powder.[1] A summary of its key physicochemical properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 699-08-1 [2]

Molecular Formula C₈H₉IO [2]

Molecular Weight 248.06 g/mol

Appearance

White to pale cream to pale

brown crystals, powder, or

fused solid

[1][3]

Melting Point 25-29 °C [4]

Boiling Point
133-134 °C at 19 mmHg; ~250

°C at 760 mmHg
[4]

Density ~1.6 g/cm³ [4]

Refractive Index 1.5930-1.5980 at 20 °C [3]

Flash Point >110 °C (230 °F) - closed cup

Solubility

Soluble in methanol and other

common organic solvents like

ethanol, acetone, and

chloroform. Limited solubility in

water.

InChI Key
VSIIHWOJPSSIDI-

UHFFFAOYSA-N

SMILES CCOc1ccc(I)cc1

Spectroscopic Data and Interpretation
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

4-Iodophenetole.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 4-Iodophenetole is characterized by distinct signals corresponding

to the aromatic and ethyl protons.

Aromatic Protons (H-2, H-3, H-5, H-6): Due to the para-substitution pattern, the aromatic

region will display a classic AA'BB' system, which often appears as two doublets.

The protons ortho to the ethoxy group (H-3, H-5) are shielded and will appear upfield,

typically around δ 6.7-6.8 ppm.

The protons ortho to the iodine atom (H-2, H-6) are deshielded and will appear downfield,

typically around δ 7.5-7.6 ppm.

The coupling constant between these adjacent aromatic protons (Jortho) is typically in the

range of 8-9 Hz.

Ethyl Protons (-OCH₂CH₃):

The methylene protons (-OCH₂CH₃) are adjacent to the oxygen atom and will appear as a

quartet around δ 3.9-4.0 ppm due to coupling with the methyl protons.

The methyl protons (-OCH₂CH₃) are further from the deshielding oxygen and will appear

as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.

The coupling constant between the methylene and methyl protons (Jvicinal) is typically

around 7 Hz.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Iodophenetole will show six distinct signals corresponding to the

eight carbon atoms due to the molecule's symmetry.

Aromatic Carbons:

C1 (-OEt): This carbon is attached to the electron-donating ethoxy group and will be

shielded, appearing around δ 159 ppm.

C4 (-I): The carbon bearing the iodine atom is significantly shielded by the heavy atom

effect and will appear far upfield for an aromatic carbon, typically around δ 82-83 ppm.
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C2, C6: These carbons, ortho to the iodine, will be deshielded and appear around δ 138

ppm.

C3, C5: These carbons, ortho to the ethoxy group, are shielded and will appear around δ

116 ppm.

Ethyl Carbons (-OCH₂CH₃):

-OCH₂-: This methylene carbon will appear around δ 63 ppm.

-CH₃: The terminal methyl carbon will appear upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Iodophenetole will exhibit characteristic absorption bands for the

functional groups present.

C-H stretching (aromatic): ~3050-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

C=C stretching (aromatic): ~1586, 1486 cm⁻¹

C-O-C stretching (asymmetric): ~1244 cm⁻¹

C-O-C stretching (symmetric): ~1047 cm⁻¹

C-I stretching: ~507 cm⁻¹

Synthesis of 4-Iodophenetole
Williamson Ether Synthesis (Primary Method)
The most common and straightforward method for the synthesis of 4-Iodophenetole is the

Williamson ether synthesis, which involves the reaction of 4-iodophenol with an ethylating

agent in the presence of a base.

Materials:
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4-Iodophenol

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Ethyl bromide (EtBr) or diethyl sulfate

N,N-Dimethylformamide (DMF) (optional, as a catalyst or solvent)

Dichloromethane (for workup)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, combine 4-iodophenol (1.0 eq) and

powdered sodium hydroxide (1.0 eq).

Add ethyl bromide (a slight excess may be used) and a catalytic amount of DMF.

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (around 80 °C)

for approximately 70 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

After cooling to room temperature, remove the excess ethyl bromide by rotary evaporation.

Add dichloromethane and water to the residue. Separate the organic layer.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 4-Iodophenetole. The product can be further purified by

recrystallization or column chromatography if necessary.
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Williamson Ether Synthesis of 4-Iodophenetole.

Alternative Synthesis via Diazotization of 4-
Aminophenol
An alternative two-step synthesis involves the conversion of 4-aminophenol to 4-iodophenol,

followed by etherification as described above.

Materials:

4-Aminophenol

Concentrated sulfuric acid (H₂SO₄)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Chloroform (for extraction)

Sodium thiosulfate solution

Procedure:[5]

Dissolve 4-aminophenol (1.0 eq) in a mixture of ice, water, and concentrated sulfuric acid.
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Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in

water while maintaining the temperature at 0 °C.

After the addition is complete, stir for an additional 20 minutes.

Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide (1.2

eq) in water.

Warm the mixture slowly to 75-80 °C until the evolution of nitrogen ceases.

Cool the reaction mixture and extract the product with chloroform.

Wash the combined organic extracts with a dilute sodium thiosulfate solution.

Remove the solvent and purify the crude 4-iodophenol by distillation under reduced pressure

or recrystallization.

The 4-iodophenol obtained in Step 1 can then be converted to 4-Iodophenetole using the

Williamson ether synthesis protocol described in Section 4.1.1.

Chemical Reactivity and Applications in Organic
Synthesis
The presence of the C-I bond makes 4-Iodophenetole an excellent substrate for various

palladium-catalyzed cross-coupling reactions, which are fundamental transformations in

modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds

between an organohalide and an organoboron compound. 4-Iodophenetole can be coupled

with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives.

Materials:[6]

4-Iodophenetole (1.0 eq)

Arylboronic acid (1.05 eq)
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Palladium(II) acetate (Pd(OAc)₂) (0.002 eq)

Potassium carbonate (K₂CO₃) (2.5 eq)

Acetone

Water

Procedure:

Combine 4-Iodophenetole, the arylboronic acid, and acetone in a three-necked flask

equipped with a reflux condenser.

In a separate flask, dissolve potassium carbonate in water.

In a third flask, dissolve palladium(II) acetate in acetone.

Add the potassium carbonate solution to the flask containing the 4-Iodophenetole and

arylboronic acid.

Add the palladium acetate solution to the reaction mixture.

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-

MS).

After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.
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Suzuki-Miyaura Coupling of 4-Iodophenetole.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, providing access to substituted alkynes.

Materials:[7]

4-Iodophenetole (1.0 eq)

Terminal alkyne (1.1 eq)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 eq)

Copper(I) iodide (CuI) (0.01 eq)

Triethylamine (TEA)

Procedure:
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In a Schlenk flask under an inert atmosphere, combine 4-Iodophenetole, Pd(PPh₃)₂Cl₂, and

CuI.

Add triethylamine as the solvent and base.

Add the terminal alkyne dropwise to the stirred suspension.

Stir the reaction at room temperature until completion (monitored by TLC). The reaction may

be gently heated if necessary.

Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and quench

with 2 M HCl.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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